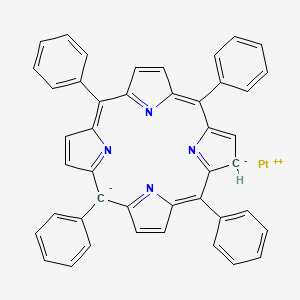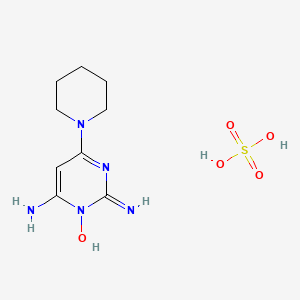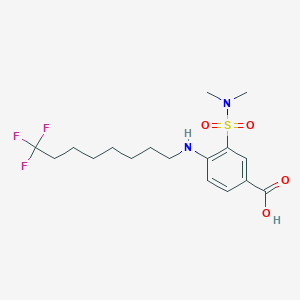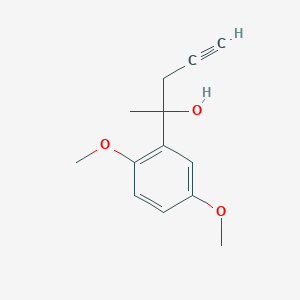![molecular formula C15H21NO3 B11927792 Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves several steps. One method involves using 4-methyl-2-picolinic acid as the initial raw material. The process includes hydrogenation reduction, esterification, crystallization, and resolution . This method is cost-effective and safe to operate.
Chemical Reactions Analysis
Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts for hydrogenation and other specific reagents for cyclization and annulation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific researchThey play a crucial role in drug design and development due to their pharmacological activities . Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as (2R,4R)-4-Hydroxypiperidine-2-carboxylate and (2R,4R)-4-Methyl-2-piperidinecarboxylate . These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate lies in its specific substituents and their impact on its biological activity.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl (2R,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14-/m1/s1 |
InChI Key |
GQVSOZIWEVUIGC-MRVWCRGKSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@@H]2C(=O)OC)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)

![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)


